1-Chloro-4-[(2-chloroethoxy)methyl]benzene
Overview
Description
1-Chloro-4-[(2-chloroethoxy)methyl]benzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where a chlorine atom and a 2-chloroethoxy group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(2-chloroethoxy)methyl]benzene can be synthesized through the reaction of 4-chlorobenzyl chloride with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone, and a phase transfer catalyst such as tetrabutylammonium bromide can be used to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(2-chloroethoxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent like acetone.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Phenols: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
1-Chloro-4-[(2-chloroethoxy)methyl]benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(2-chloroethoxy)methyl]benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a chloromethyl group.
2-Chloroethyl phenyl ether: Similar structure but with an ether linkage instead of a chloromethyl group.
Uniqueness
1-Chloro-4-[(2-chloroethoxy)methyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1-chloro-4-(2-chloroethoxymethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAWIKOZQHFAOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952359 | |
Record name | 1-Chloro-4-[(2-chloroethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29904-52-7 | |
Record name | NSC11266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-[(2-chloroethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.